N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethoxyphenyl and dimethylphenyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl and dimethylphenyl groups. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the substituted quinoline with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3) for alkylation/acylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The quinoline core is known for its biological activity, and the specific substitutions may enhance its interaction with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Quinoline derivatives have been explored for their antimalarial, antibacterial, and anticancer properties. The specific substitutions in this compound may offer improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The dimethoxy and dimethyl substitutions may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with a related structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-16-9-10-17(2)20(13-16)23-15-21(19-7-5-6-8-22(19)28-23)26(29)27-18-11-12-24(30-3)25(14-18)31-4/h5-15H,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJRKDPGNDUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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